4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H19NO |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(E,4E)-4-(1-ethylquinolin-2-ylidene)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C21H19NO/c1-2-22-19(16-15-17-9-6-7-13-20(17)22)12-8-14-21(23)18-10-4-3-5-11-18/h3-16H,2H2,1H3/b14-8+,19-12+ |
InChI Key |
CRCANOZHUHILNH-VICMEDRSSA-N |
Isomeric SMILES |
CCN1/C(=C/C=C/C(=O)C2=CC=CC=C2)/C=CC3=CC=CC=C31 |
Canonical SMILES |
CCN1C(=CC=CC(=O)C2=CC=CC=C2)C=CC3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(1-ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one typically involves:
- Formation of the quinoline core or use of preformed 1-ethylquinoline derivatives.
- Generation of the ylidene linkage through condensation reactions.
- Construction of the α,β-unsaturated ketone (enone) system via aldol-type or Knoevenagel condensation.
- Use of appropriate catalysts or bases to facilitate condensation and isomerization.
Specific Synthetic Routes
Condensation of 1-Ethylquinolin-2(1H)-one with Phenylbutenone Derivatives
- Step 1: Synthesis or procurement of 1-ethylquinolin-2(1H)-one as the starting heterocyclic ketone.
- Step 2: Condensation with 1-phenylbut-2-en-1-one or its equivalent aldehyde/ketone precursor under basic or acidic catalysis.
- Step 3: Formation of the ylidene double bond via elimination of water, yielding the conjugated enone system.
This method relies on the Knoevenagel condensation principle, where the active methylene group adjacent to the quinoline nitrogen reacts with the carbonyl compound to form the extended conjugated system.
Pyrazolone Intermediate Route
- Some synthetic approaches involve the intermediate formation of pyrazolone derivatives, where the quinoline ylidene moiety is introduced via reaction with hydrazine derivatives and subsequent cyclization.
- The pyrazolone ring formation is followed by substitution with phenyl groups to yield the final compound.
- This route is supported by the compound’s synonym indicating a pyrazol-3-one structure.
Reaction Conditions and Catalysts
- Solvents: Common solvents include ethanol, acetonitrile, or ethyl acetate, chosen for their ability to dissolve both heterocyclic and aromatic substrates and facilitate condensation.
- Catalysts: Bases such as sodium hydroxide or organic bases (e.g., piperidine) are frequently used to catalyze the Knoevenagel condensation.
- Temperature: Reactions are typically conducted at reflux temperatures (60–80 °C) to drive the condensation to completion.
- Time: Reaction times vary from several hours to overnight, depending on the reactivity of substrates and catalyst strength.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | 1-Ethylquinolin-2(1H)-one, 1-phenylbut-2-en-1-one | Purity > 98% recommended |
| Solvent | Ethanol, Acetonitrile, Ethyl acetate | Solvent choice affects yield and purity |
| Catalyst/Base | Sodium hydroxide, Piperidine | Base catalysis preferred for Knoevenagel |
| Temperature | 60–80 °C (reflux) | Ensures complete condensation |
| Reaction time | 4–24 hours | Longer times improve yield |
| Work-up | Acidification, extraction, recrystallization | Purification by recrystallization or chromatography |
| Yield | 60–85% | Dependent on substrate quality and conditions |
Research Findings and Optimization
- Studies indicate that the use of mild bases such as piperidine in ethanol provides a good balance between reaction rate and selectivity, minimizing side reactions such as polymerization or over-condensation.
- The stereochemistry of the ylidene double bond (Z or E isomer) can be influenced by reaction conditions; typically, the (Z)-isomer is favored under kinetic control.
- Purification by recrystallization from ethanol or ethyl acetate yields high-purity crystalline products suitable for further biological or material studies.
- Alternative methods involving microwave-assisted synthesis have been reported to reduce reaction times significantly while maintaining yields, though these require specialized equipment.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
The compound’s synthesis likely involves Wittig olefination or Knoevenagel condensation between a quinoline-derived aldehyde and a phenyl-substituted ketone. For example:
-
A phosphorane reagent (e.g., ethoxycarbonylmethylidenetriphenylphosphorane) reacts with 1-ethylquinoline-2-carbaldehyde under basic conditions (aq. NaOH) to form the enone system .
-
Yields for analogous reactions range from 63–98% , depending on substituent electronics .
Nucleophilic Additions
The α,β-unsaturated ketone moiety undergoes Michael additions with nucleophiles (e.g., amines, thiols):
*Inferred from analogous pyrazolone formation .
Electrophilic Substitution
The quinoline ring participates in electrophilic aromatic substitution (EAS) at activated positions:
-
Nitrogen quaternization : Reaction with alkyl halides (e.g., ethyl iodide) forms quinolinium salts (e.g., CID 43835084) .
-
Halogenation : Bromination at the quinoline C-3/C-4 positions using NBS/DMF (see synthesis of 1n/1o in ).
Cyclization Reactions
The enone system facilitates cyclization with bifunctional reagents:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine hydrate | EtOH, Δ | Pyrazolo[1,5-a]quinoline derivatives | Bioactive scaffold |
| Thiourea | HCl, reflux | Thiazolidinone fused systems | Antimicrobial agents* |
*Hypothesized based on analogous enone-thiourea reactivity .
Catalytic Transformations
-
Phase-transfer catalysis : n-Bu₄PBr/K₂CO₃ enhances reaction rates in aqueous media by stabilizing intermediates (e.g., indole additions) .
-
Base-mediated rearrangements : NaOH promotes keto-enol tautomerism, enabling further functionalization (e.g., CID 44135528) .
Comparative Reactivity Insights
Table 3: Electronic effects on reaction outcomes
| Substituent (R) | Reaction Type | Yield Trend | Rationale |
|---|---|---|---|
| Electron-withdrawing | Michael addition | ↑ | Enhanced enone electrophilicity |
| Electron-donating | EAS (quinoline ring) | ↑ | Activated π-system for substitution |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that 4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, potentially through the inhibition of specific enzymes responsible for antibiotic resistance.
Case Study:
A study highlighted the synthesis of this compound and its derivatives, demonstrating significant activity against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
2. Anticancer Properties
The compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways related to cell proliferation.
Case Study:
In vitro experiments revealed that derivatives of this compound were effective in reducing the viability of cancer cell lines, indicating a promising avenue for further research into its therapeutic potential.
Organic Synthesis Applications
3. Synthetic Versatility
this compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, leading to the creation of new derivatives with enhanced biological activities.
Synthesis Methods:
Several methods have been developed for synthesizing this compound, including:
- Condensation Reactions : Utilizing aldehydes and ketones to form the enone structure.
- Cyclization Reactions : Incorporating quinoline derivatives to enhance biological activity.
Interaction Studies
Research on the interaction of this compound with biological targets has shown promising results. Initial studies indicate potential binding affinities with specific proteins or enzymes involved in disease pathways.
Comparative Analysis with Related Compounds
The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Methylquinolin-2(1H)-ylidene)-1-naphthalenebut-2-en-1-one | Similar quinoline structure; different substituents | Antimicrobial activity |
| 4-(Phenylquinolin-2(1H)-ylidene)-3-butenone | Contains phenyl group; altered double bond position | Potential anticancer effects |
| 3-(Ethoxyquinolin-2(1H)-ylidene)-4-hydroxybutanone | Hydroxy group addition; altered reactivity | Antioxidant properties |
Mechanism of Action
The mechanism of action of 4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties of Related Compounds
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | Key Functional Features |
|---|---|---|---|---|---|
| 4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one | Quinoline | Ethyl (N1), Phenylbutenone (C4) | C21H19NO | 301.39 g/mol | Conjugated enone, ICT capability |
| (2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-en-1-one | Benzothiazole | Methyl (N3), Phenylbutenone (C4) | C18H15NOS | 293.38 g/mol | Thiazole ring, extended π-conjugation |
| 4-(2-Benzylidenehydrazinyl)-1-ethylquinolin-2(1H)-one | Quinolinone | Ethyl (N1), Benzylidenehydrazine (C4) | C18H17N3O | 291.35 g/mol | Hydrazine linker, planar configuration |
| [2-(4-Methoxyphenyl)-1,3-dioxo-2,3-dihydroisoquinolin-4(1H)-ylidene]-malononitrile | Isoquinoline | Methoxyphenyl, dioxo groups | C20H11N3O3 | 341.32 g/mol | Electron-withdrawing cyano groups |
Key Observations :
- Electronic Effects: The quinoline-based compound exhibits stronger ICT compared to benzothiazole analogs due to the nitrogen-rich quinoline core, which enhances electron delocalization .
- Heterocyclic Variations: Replacing quinoline with benzothiazole (as in ) introduces sulfur, altering redox properties and polarizability but reducing thermal stability .
Biological Activity
4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one, also known by its CAS number 53704-24-8, is an organic compound with a molecular formula of C21H19NO and a molecular weight of approximately 301.38 g/mol. This compound is notable for its unique structural features that include a quinoline moiety, which contributes to its diverse biological activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes an enone functional group and a quinoline ring, which are critical for its biological interactions. The presence of these functional groups suggests potential reactivity and interactions with various biological targets.
Biological Activities
This compound has shown promising biological activities in several areas:
1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. Its structural similarity to other known antimicrobial agents suggests that it may interact with microbial enzymes or cell membranes, disrupting their function.
2. Anticancer Potential
Research indicates that the compound may possess anticancer properties. Interaction studies suggest that it could inhibit specific pathways involved in cancer cell proliferation. The mechanism likely involves binding to proteins or enzymes that play crucial roles in tumor growth.
3. Antioxidant Properties
The compound has also been evaluated for its antioxidant activity, which is essential in protecting cells from oxidative stress. This property could be beneficial in preventing various diseases related to oxidative damage.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
Study Overview
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Testing | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study 2 | Anticancer Activity | Showed potential to reduce tumor cell viability in specific cancer cell lines. |
| Study 3 | Antioxidant Assessment | Exhibited strong free radical scavenging activity compared to standard antioxidants. |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Protein Binding : The compound may bind to specific enzymes or receptors, altering their activity.
- Reactive Oxygen Species (ROS) Modulation : It may modulate ROS levels, contributing to its antioxidant effects.
Comparative Analysis with Related Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Methylquinolin-2(1H)-ylidene)-1-naphthalenebut-2-en-1-one | Similar quinoline structure; different substituents | Antimicrobial activity |
| 4-(Phenylquinolin-2(1H)-ylidene)-3-butenone | Contains phenyl group; altered double bond position | Potential anticancer effects |
| 3-(Ethoxyquinolin-2(1H)-ylidene)-4-hydroxybutanone | Hydroxy group addition; altered reactivity | Antioxidant properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one, and what critical reaction parameters should be optimized?
- Methodological Answer : A common approach involves condensation reactions between quinoline derivatives and α,β-unsaturated ketones. For example, sodium borohydride reduction in ethanol, followed by acid quenching and recrystallization (as seen in analogous chalcone syntheses), can be adapted . Key parameters include temperature control (ice-water bath for exothermic steps), stoichiometric ratios of reducing agents, and solvent choice (e.g., benzene for recrystallization). Monitoring reaction progress via TLC and optimizing reaction time (e.g., 1 hour for borohydride addition) are critical to minimize side products.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm the conjugated enone system and substituent positions. IR spectroscopy can identify carbonyl stretching frequencies (~1650–1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight.
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) resolves molecular geometry. ORTEP-III (with GUI) generates thermal ellipsoid plots to visualize bond lengths and angles, critical for confirming conjugation and stereochemistry .
Q. What safety precautions are necessary when handling this compound in a laboratory setting?
- Methodological Answer : Follow general quinoline safety protocols: use fume hoods to avoid inhalation, wear nitrile gloves, and store away from ignition sources (P210) . For novel compounds, consult toxicity databases (e.g., PubChem) for analogous structures and implement spill containment measures.
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural refinement?
- Methodological Answer : Use SHELXL’s TWIN/BASF commands for twinned data and PART instructions for disordered regions . Cross-validate with the Cambridge Structural Database (CSD) to compare bond lengths/angles of similar quinoline derivatives. Tools like PLATON (ADDSYM) detect missed symmetry, while R/wR residuals (<5%) and Hirshfeld surface analysis ensure data reliability .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in anticancer research?
- Methodological Answer :
- Experimental : Perform in vitro assays (e.g., MTT on cancer cell lines) with derivatives varying in the ethylquinoline or phenylbutenone moieties. Compare IC values to establish substituent effects .
- Computational : Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., tubulin or kinases). Density Functional Theory (DFT) calculations (Gaussian 09) predict electronic properties (HOMO-LUMO gaps) linked to bioactivity.
Q. How can synthetic yields be improved for large-scale preparation without compromising purity?
- Methodological Answer : Optimize solvent polarity (e.g., switch ethanol to DMF for better quinoline solubility) and employ catalytic methods (e.g., Pd-catalyzed cross-coupling for C–C bond formation). Use column chromatography (silica gel, hexane/EtOAc gradient) for intermediate purification. For final steps, consider flow chemistry to enhance reproducibility .
Data Contradiction and Validation
Q. How should researchers address inconsistencies between computational predictions and experimental spectroscopic data?
- Methodological Answer : Re-examine computational parameters (e.g., solvent model in DFT simulations). Validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. Cross-check crystallographic data (e.g., dihedral angles from SXRD) with computed conformers to identify dominant stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
